4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride
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Overview
Description
4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[222]octane-1-carboxylic acid dihydrochloride is a chemical compound that features a bicyclic structure with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the piperazine moiety: This step involves the alkylation of piperazine with a suitable alkyl halide.
Formation of the dihydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials, including polymers and metal-organic frameworks.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its piperazine moiety.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, leading to modulation of their activity. The bicyclic structure may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Uniqueness
4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride is unique due to its combination of a bicyclic structure and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H28Cl2N2O2 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C15H26N2O2.2ClH/c1-16-8-10-17(11-9-16)12-14-2-5-15(6-3-14,7-4-14)13(18)19;;/h2-12H2,1H3,(H,18,19);2*1H |
InChI Key |
YEDMZTZMMGFKRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC23CCC(CC2)(CC3)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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